molecular formula C11H11BrN2O2S B4805495 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B4805495
M. Wt: 315.19 g/mol
InChI Key: RYYPPABSUAJOIO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-2-ethyl-1H-imidazole is an organic compound that features a bromobenzenesulfonyl group attached to an imidazole ring

Safety and Hazards

The safety and hazards associated with this compound could not be determined from the available information .

Future Directions

Future research could focus on determining the specific properties and potential applications of this compound. It may also be of interest to explore its synthesis in more detail .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it might participate in the formation of carbon-carbon bonds. In these reactions, the compound could act as an electrophile, reacting with a nucleophilic organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, this compound might indirectly influence biochemical pathways by contributing to the synthesis of bioactive compounds.

Result of Action

Compounds with similar structures have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions . Therefore, this compound might contribute to the synthesis of bioactive compounds, potentially influencing cellular processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds are used, can be affected by the choice of solvent, temperature, and the presence of a base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromobenzenesulfonyl and imidazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and development.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-2-11-13-7-8-14(11)17(15,16)10-5-3-9(12)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYPPABSUAJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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